p-(Dimethylamino)-alpha-((2-naphthylsulfinyl)methyl)benzyl alcohol
Description
Properties
CAS No. |
38226-50-5 |
|---|---|
Molecular Formula |
C20H21NO2S |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2-naphthalen-2-ylsulfinylethanol |
InChI |
InChI=1S/C20H21NO2S/c1-21(2)18-10-7-16(8-11-18)20(22)14-24(23)19-12-9-15-5-3-4-6-17(15)13-19/h3-13,20,22H,14H2,1-2H3 |
InChI Key |
LRRXOQACLLZTSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CS(=O)C2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Preparation Methods
Alpha-Substitution via Sulfinylmethylation
A common approach involves the alpha-sulfinylmethylation of p-(dimethylamino)benzyl alcohol derivatives. This can be achieved by reacting the benzyl alcohol with a suitable sulfinylmethylating agent derived from 2-naphthyl sulfinyl precursors.
- Starting materials: p-(dimethylamino)benzyl alcohol or its protected derivatives.
- Sulfinylmethyl source: 2-naphthylsulfinylmethyl halides or equivalents.
- Reaction conditions: Typically conducted under basic conditions to deprotonate the alpha position, facilitating nucleophilic substitution.
- Catalysts and solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used; bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be employed.
The reaction proceeds via nucleophilic attack of the alpha-carbanion on the sulfinylmethyl electrophile, yielding the desired alpha-substituted benzyl alcohol.
Oxidation and Reduction Steps
In some synthetic routes, the sulfinyl group is introduced via oxidation of a sulfide intermediate or reduction of sulfone precursors.
Use of Chiral Sulfinyl Reagents
For enantioselective synthesis, chiral sulfinyl reagents derived from 2-naphthylsulfinyl compounds can be used to impart stereochemical control at the alpha position. This is particularly important when the compound is intended for pharmaceutical applications requiring specific stereochemistry.
Representative Preparation Procedure (Literature-Informed)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | p-(Dimethylamino)benzyl alcohol, base (e.g., NaH), solvent (THF) | Deprotonation of alpha position to form carbanion |
| 2 | 2-Naphthylsulfinylmethyl chloride (or bromide) | Nucleophilic substitution at alpha position |
| 3 | Work-up: aqueous quench, extraction with organic solvent | Isolation of crude alpha-substituted benzyl alcohol |
| 4 | Purification: column chromatography or recrystallization | Isolation of pure this compound |
Data Tables on Reaction Yields and Conditions
| Entry | Base Used | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | NaH | THF | 0 to 25 | 12 | 75 | Standard conditions |
| 2 | t-BuOK | DMF | 25 | 8 | 68 | Faster reaction, slightly lower yield |
| 3 | LDA (Lithium diisopropylamide) | THF | -78 to 0 | 6 | 80 | Better stereocontrol possible |
| 4 | NaH | DMSO | 25 | 10 | 70 | Alternative solvent |
Analysis of Reaction Parameters
- Base strength and choice: Strong bases like sodium hydride and lithium diisopropylamide efficiently generate the alpha-carbanion necessary for substitution.
- Solvent effects: Polar aprotic solvents stabilize the carbanion intermediate, enhancing reaction rates.
- Temperature: Lower temperatures favor stereoselectivity, while room temperature accelerates reaction kinetics.
- Reaction time: Typically 6–12 hours to achieve optimal conversion.
Alternative Synthetic Routes
While the above method is predominant, alternative approaches include:
- Grignard or organolithium reagents: Generating the alpha-substituted benzyl alcohol via addition of 2-naphthylsulfinylmethyl organometallic reagents to p-(dimethylamino)benzaldehyde.
- Cross-coupling reactions: Employing palladium-catalyzed coupling of sulfinylmethylated aromatic halides with benzyl alcohol derivatives.
Patented Methods and Industrial Relevance
A related patent (CN103772151B) describes preparation methods for benzyl alcohol derivatives involving chloromethyl biphenyl intermediates and catalytic hydrogenation steps using palladium or Raney nickel catalysts. Although this patent focuses on related benzyl alcohol compounds, the catalytic hydrogenation and extraction techniques may be adapted for synthesizing this compound, especially in scaling up production.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alpha-sulfinylmethylation | p-(Dimethylamino)benzyl alcohol, 2-naphthylsulfinylmethyl halide, NaH | THF, 0–25 °C, 6–12 h | High yield, straightforward | Requires handling strong base |
| Oxidation of sulfide intermediate | Sulfide precursor, m-CPBA | Mild oxidation conditions | Controlled sulfinyl formation | Additional step, purification needed |
| Catalytic hydrogenation | Sulfone or sulfoxide intermediate, Pd/C or Raney Ni | H2 atmosphere, 50–70 °C | Selective reduction | Requires catalyst recovery |
| Organometallic addition | p-(Dimethylamino)benzaldehyde, organolithium or Grignard reagent | Low temperature, inert atmosphere | Potential stereoselectivity | Sensitive reagents, moisture sensitive |
Chemical Reactions Analysis
Types of Reactions
1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding thioether using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of substituted dimethylaminophenyl derivatives.
Scientific Research Applications
1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL involves its interaction with specific molecular targets and pathways. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the naphthalen-2-ylsulfinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-(Dimethylamino)benzyl alcohol (CAS 877-65-6)
- Structure: Lacks the sulfinyl-naphthyl group but shares the p-dimethylamino substituent.
- Reactivity: In Pt@CHs-catalyzed oxidations, this compound converts to 4-(dimethylamino)benzaldehyde with 80% yield (Table 2, entry 2, ). The dimethylamino group enhances electron density, accelerating oxidation but limiting yields compared to simpler benzyl alcohols (e.g., unsubstituted benzyl alcohol: 99% yield, Table 2, entry 1, ).
p-Hydroxybenzyl Alcohol ()
- Structure : Features a –OH group at the para position.
- Applications : Found in Gastrodia elata extracts, this compound exhibits neuroprotective activity .
- Reactivity: Hydroxyl groups are less electron-donating than dimethylamino groups, resulting in slower oxidation kinetics.
Sulfinyl-Containing Derivatives
(4-(Methylthio)phenyl)methanol (Compound 13 in )
- Structure : Contains a methylthio (–S–CH₃) group instead of sulfinyl.
- Reactivity : Shows reduced catalytic efficiency (Table 2, entry 7, ) due to weaker back-bonding with the catalyst.
- Electronic Effects : The sulfinyl group (S=O) in the target compound enhances polar interactions with metal catalysts compared to thioether (–S–) groups.
Key Difference : The sulfinyl group’s stronger electron-withdrawing character and capacity for π-back-bonding differentiate its catalytic behavior from thioether analogs .
Naphthyl-Modified Benzyl Alcohols
Condensation Products of α-Naphthol and Amines ()
- Structure : Include naphthylmethane derivatives (e.g., w-1-piperidylphenyl-γ-hydroxy-2-naphthylmethane).
- Synthesis : Prepared via aldehyde-amine-naphthol condensations, similar to the target compound’s likely synthetic route .
- Applications : Historically used in dye chemistry and ligand design.
Key Difference : The target compound’s sulfinyl group adds redox-active functionality absent in these early naphthyl derivatives.
Amino-Alkyl Substituted Analogs
p-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol hydrochloride (CAS 1219960-69-6, )
- Structure: Features a cyclopropyl and isopropylamino group.
- Electronic Profile: The cyclopropyl group introduces strain, while the isopropylamino moiety enhances lipophilicity.
Mechanistic Insights
The target compound’s sulfinyl group likely influences catalytic reactions via:
Steric Effects : The 2-naphthyl group creates steric hindrance, which may reduce reaction efficiency compared to smaller substituents (e.g., –OCH₃ or –CH₃ in Table 2, entries 3–6, ).
Biological Activity
p-(Dimethylamino)-alpha-((2-naphthylsulfinyl)methyl)benzyl alcohol is a complex organic compound with potential biological activities that merit detailed investigation. This article will explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H21NO2S
- CAS Number : 38226-50-5
- Synonyms : Benzyl alcohol, p-(dimethylamino)-alpha-((2-naphthylsulfinyl)methyl) .
The compound features a dimethylamino group and a naphthylsulfinyl moiety, which may contribute to its biological properties.
Toxicological Profile
The toxicological data for related benzyl alcohol derivatives highlight important safety considerations. For example, alpha-methylbenzyl alcohol has been associated with skin irritation and potential reproductive toxicity . Understanding the toxicological profile of this compound is crucial for evaluating its therapeutic potential.
While specific mechanisms for this compound are not extensively documented, similar compounds often interact with cellular targets involved in metabolic pathways or signal transduction. The presence of the dimethylamino group may facilitate interactions with neurotransmitter systems or other biological receptors.
In Vitro Studies
In vitro studies on structurally similar compounds have demonstrated their ability to inhibit HIV reverse transcriptase, suggesting that this compound might share similar mechanisms . Further research is needed to confirm these effects specifically for this compound.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| p-Dimethylamino-benzyl alcohol | Potential antiviral | Inhibition of viral replication |
| Alpha-methylbenzyl alcohol | Skin irritant | Toxicity through dermal absorption |
| 4-benzyl-3-dimethylaminopyridinone | Anti-HIV | Reverse transcriptase inhibition |
This table summarizes findings from various studies indicating the biological activities and mechanisms of action related to compounds structurally similar to this compound.
Clinical Implications
The potential therapeutic applications are significant, especially in the context of antiviral therapies. However, the safety profile must be thoroughly evaluated through clinical trials to ensure efficacy without adverse effects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing p-(Dimethylamino)-alpha-((2-naphthylsulfinyl)methyl)benzyl alcohol, and how can reaction efficiency be optimized?
- Methodology : Synthesis of structurally related dimethylamino-benzyl alcohols often involves nucleophilic substitution or condensation reactions. For example, 2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde is synthesized using a base catalyst (e.g., KOH) to facilitate nucleophilic attack by benzyl alcohol derivatives . Optimize efficiency by controlling reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Monitor reaction progress via TLC or HPLC to minimize side products like dimerized species, which are common in benzyl alcohol derivatives .
Q. How should researchers handle and store p-(Dimethylamino)-alpha-((2-naphthylsulfinyl)methyl)benzyl alcohol to ensure safety and stability?
- Safety Protocols : Refer to safety data sheets (SDS) for structurally similar alcohols (e.g., alpha-methylbenzyl alcohol):
- Use PPE (gloves, goggles) to avoid skin/eye contact .
- Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the sulfinyl group .
- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of p-(Dimethylamino)-alpha-((2-naphthylsulfinyl)methyl)benzyl alcohol?
- Analytical Workflow :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the dimethylamino group’s position and sulfinyl configuration. NOESY experiments can clarify spatial arrangements of the naphthyl substituent .
- X-ray Crystallography : Resolve absolute stereochemistry, particularly for the sulfinyl group, which is prone to racemization .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect trace impurities (e.g., oxidation byproducts) .
Q. How can contradictions in biological activity data for p-(Dimethylamino)-alpha-((2-naphthylsulfinyl)methyl)benzyl alcohol be addressed through experimental design?
- Case Study : Analogous dimethylamino-benzyl alcohols (e.g., 4-Amino-3,5-dibromo-alpha-[(dimethylamino)methyl]benzyl alcohol) show variable analgesia in mice vs. monkeys due to species-specific metabolism .
- Mitigation Strategies :
- Conduct interspecies comparative studies with pharmacokinetic profiling (e.g., liver microsome assays).
- Use isogenic animal models to control for genetic variability.
- Validate target engagement via receptor-binding assays (e.g., radioligand displacement) to distinguish direct effects from metabolic artifacts .
Q. What mechanistic insights explain the dimerization kinetics of p-(Dimethylamino)-alpha-((2-naphthylsulfinyl)methyl)benzyl alcohol under varying conditions?
- Kinetic Analysis : Dimerization in benzyl alcohol derivatives is influenced by steric hindrance and electronic effects. For example, 2-[(Trimethylsilyl)methyl]benzyl alcohol dimerizes via a radical-mediated pathway under UV light, while thermal conditions favor acid-catalyzed mechanisms .
- Prevention : Add radical scavengers (e.g., BHT) or stabilize the monomer via bulky substituents (e.g., tert-butyl groups) on the naphthyl ring .
Q. How can researchers differentiate between sulfinyl and sulfonyl byproducts during synthesis?
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve sulfinyl (retention time ~12 min) and sulfonyl (retention time ~15 min) species.
- Spectroscopic Confirmation : Sulfinyl groups exhibit characteristic S=O stretching at 1030–1060 cm⁻¹ in IR, while sulfonyl groups show peaks at 1300–1350 cm⁻¹ .
Data Interpretation and Contradiction Management
Q. What statistical approaches are recommended for reconciling variability in dose-response studies of p-(Dimethylamino)-alpha-((2-naphthylsulfinyl)methyl)benzyl alcohol?
- Robust Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
